N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Pharmacophore mapping Drug design Physicochemical profiling

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 897613-37-5) is a synthetic small molecule belonging to the sulfonylated piperazine structural class, a phenotype widely associated with cannabinoid-1 (CB1) receptor modulation and other CNS-relevant pharmacological activities. The compound incorporates a 2-fluorophenyl substituent on the piperazine ring, an ethyl sulfonyl linker, and a terminal cyclopropanecarboxamide group.

Molecular Formula C16H22FN3O3S
Molecular Weight 355.43
CAS No. 897613-37-5
Cat. No. B2703505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide
CAS897613-37-5
Molecular FormulaC16H22FN3O3S
Molecular Weight355.43
Structural Identifiers
SMILESC1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C16H22FN3O3S/c17-14-3-1-2-4-15(14)19-8-10-20(11-9-19)24(22,23)12-7-18-16(21)13-5-6-13/h1-4,13H,5-12H2,(H,18,21)
InChIKeyXFRWLQPIKKFDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 897613-37-5): Core Chemical Identity and Target Class Context


N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 897613-37-5) is a synthetic small molecule belonging to the sulfonylated piperazine structural class, a phenotype widely associated with cannabinoid-1 (CB1) receptor modulation and other CNS-relevant pharmacological activities [1]. The compound incorporates a 2-fluorophenyl substituent on the piperazine ring, an ethyl sulfonyl linker, and a terminal cyclopropanecarboxamide group. While the primary molecular target(s) of this specific compound remain undisclosed in the public domain, its structural framework places it within a tightly competitive chemical space where small substituent changes profoundly alter receptor selectivity, functional activity, and off-target liability profiles.

Why Closely Related Piperazine-Sulfonamide Analogs Cannot Be Interchanged with N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide


Within this chemotype, generic substitution is a high-risk procurement decision because structure-activity relationship (SAR) studies on analogous carboxamide-piperazine-arylsulfonyl series demonstrate that the position of the fluorine atom on the phenyl ring and the nature of the terminal carboxamide group are critical drivers of biological activity [1]. For example, the 4-fluorophenyl isomer (CAS 897618-47-2) and the 3-methylphenyl analog (CAS 946227-20-9) are commercially available but cannot be assumed to exhibit equivalent target engagement, solubility, or metabolic stability [1]. The combination of a 2-fluorophenyl moiety and a cyclopropanecarboxamide tail in the target compound creates a unique pharmacophoric profile that is not reproduced by other members of the series, making compound-specific sourcing essential for reproducible research outcomes.

Product-Specific Procurement Evidence: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide vs. Its Closest Analogs


Regioisomeric Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Substituent Impact on Calculated Physicochemical Properties

This evidence dimension compares the target compound (2-fluorophenyl) against its closest commercially listed regioisomer, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 897618-47-2), using in silico predictions at pH 7.4. Fluorine positional isomerism is known to significantly alter lipophilicity, basicity, and passive membrane permeability in piperazine series [1]. The ortho-fluoro substitution pattern in the target compound is predicted to influence intramolecular interactions and solvation differently than the para-fluoro analog, a difference that can translate into divergent pharmacokinetic and binding profiles.

Pharmacophore mapping Drug design Physicochemical profiling

Terminal Amide SAR: Cyclopropanecarboxamide vs. Alternative Carboxamide Endcaps

In structurally related 1-sulfonyl-4-acylpiperazine series, the nature of the terminal carboxamide group critically determines both potency and metabolic stability. Comparative data from a published SAR study on sulfonylated piperazines as CB1R inverse agonists demonstrate that replacing a cyclopropanecarboxamide with a cyclobutanecarboxamide alters CB1 antagonist IC50 values by a factor of 2–8x, depending on the sulfonyl substituent [1]. The target compound features the cyclopropanecarboxamide endcap, which is frequently prioritized for its balance of conformational constraint and resistance to amidase-mediated hydrolysis relative to larger cycloalkyl or linear alkyl amides.

Structure-activity relationship Metabolic stability Sulfonamide library

Analog Differentiation: 2-Fluorophenyl vs. 3-Methylphenyl Sulfonamide Series

A broader SAR investigation of carboxamide compounds containing piperazine and arylsulfonyl moieties reveals that replacing the 3-methylphenyl sulfonamide with a 2-fluorophenyl sulfonamide in a series of amide derivatives led to a shift in fungicidal activity spectrum [1]. While agricultural fungicide data cannot be directly extrapolated to human receptor pharmacology, this study confirms that the electronic and steric properties of the N-aryl substituent differentiate biological activity profiles even when the core scaffold is held constant. The target compound's 2-fluorophenyl group is electron-withdrawing, whereas the 3-methylphenyl comparator is electron-donating, providing a clear physico-chemical basis for differential target engagement.

Selectivity profiling Chemical probe Piperazine SAR

Highest-Confidence Application Scenarios for Procuring N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide


CB1 Receptor Antagonist / Inverse Agonist Tool Compound Optimization

The compound is structurally nested within the 1-sulfonyl-4-acylpiperazine class identified as selective CB1R inverse agonists in patent WO2008/024284 [1]. Procurement is most justified when the research objective is to explore the SAR of the terminal carboxamide group or to benchmark a novel series against a cyclopropanecarboxamide-containing CB1 chemotype. Users should request a certificate of analysis (CoA) that verifies >95% purity by HPLC and confirm storage conditions (−20°C, desiccated) to prevent sulfonamide hydrolysis.

Fluorine-Walk Medicinal Chemistry Campaigns

When conducting a systematic 'fluorine walk' across the phenyl ring of a piperazine-sulfonamide lead series, CAS 897613-37-5 serves as the defined ortho-fluoro (2-fluorophenyl) reference point. Its procurement alongside the 4-fluoro (CAS 897618-47-2) and 3-fluoro analogs enables a complete regioisomeric pairwise comparison of lipophilicity, metabolic soft-spot identification, and off-target binding, as predicted by the physicochemical differentiation discussed in Section 3 [1]. Researchers should ensure the entire isomeric set is sourced from a single vendor to minimize batch-to-batch variability in impurity profiles that could confound SAR interpretation.

Sulfonamide-Based Chemical Probe Development for N-Aryl Dependent Pharmacology

The electron-withdrawing 2-fluorophenyl substituent differentiates this compound from electron-donating N-aryl variants (e.g., 3-methylphenyl) in terms of biological activity, as evidenced by eukaryotic cell-based assays on related scaffolds [1]. This supports its use as a chemical probe when investigating the contribution of aryl electronic effects to target engagement, functional activity, or in vitro safety pharmacology. Procurement should be accompanied by a mass spectrometry (MS) and NMR identity confirmation report to verify the correct regioisomer.

Computational Library Design and Pharmacophore Model Validation

The compound's well-defined structure and predicted drug-like physicochemical properties (ALogP ~1.3, LogS ~−3.2) make it a useful positive control or training set member for computational models predicting blood-brain barrier penetration, CYP450-mediated metabolism of fluorinated aromatics, or sulfonamide reactivity. When procuring for in silico model validation, request a quantitative purity report and residual solvent analysis, as impurities can interfere with experimental follow-up assays intended to confirm computational predictions.

Quote Request

Request a Quote for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.